molecular formula C19H16N2O5S B14258074 N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide CAS No. 213012-63-6

N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide

Katalognummer: B14258074
CAS-Nummer: 213012-63-6
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: KOZGCDYGVIOVTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize catalysts to enhance the reaction efficiency and yield. The use of ultrasonic irradiation and green catalysts is becoming increasingly popular due to their environmental benefits and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique sulfonyl group, which imparts specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired, such as in the development of new therapeutic agents and advanced materials .

Eigenschaften

CAS-Nummer

213012-63-6

Molekularformel

C19H16N2O5S

Molekulargewicht

384.4 g/mol

IUPAC-Name

N-hydroxy-2-[(4-phenoxyphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C19H16N2O5S/c22-19(20-23)17-8-4-5-9-18(17)21-27(24,25)16-12-10-15(11-13-16)26-14-6-2-1-3-7-14/h1-13,21,23H,(H,20,22)

InChI-Schlüssel

KOZGCDYGVIOVTL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.